molecular formula C4H5NO4 B106062 2-Oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 60487-08-3

2-Oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B106062
CAS No.: 60487-08-3
M. Wt: 131.09 g/mol
InChI Key: ITQZGBLSWNNLFL-UHFFFAOYSA-N
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Description

2-Oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is notable for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,3-oxazolidine-5-carboxylic acid typically involves the condensation of amino alcohols with carboxylic acids. One common method includes the use of boronic acid catalysts to facilitate the dehydration process. For instance, the condensation of amino alcohols with carboxylic acids in the presence of 3-nitrophenylboronic acid as a catalyst in refluxing xylene can yield the desired oxazolidine product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,3-oxazolidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into oxazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce oxazolidines.

Scientific Research Applications

2-Oxo-1,3-oxazolidine-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes, thereby altering their activity and influencing metabolic pathways.

Comparison with Similar Compounds

    Oxazolidinones: These compounds share a similar ring structure but differ in their oxidation state.

    Oxazolidines: These are reduced forms of oxazolidinones and have different reactivity profiles.

    Oxazoles: These compounds have a similar heterocyclic structure but with different functional groups.

Uniqueness: 2-Oxo-1,3-oxazolidine-5-carboxylic acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-oxo-1,3-oxazolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZGBLSWNNLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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